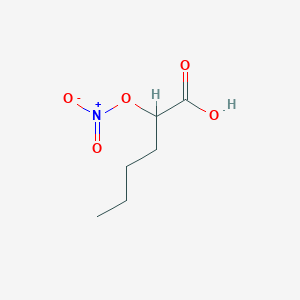
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is an organic compound classified as a tetrahydropyridine. It is of significant interest due to its role as a precursor to the neurotoxin 1-methyl-4-phenylpyridinium, which is known to cause permanent symptoms of Parkinson’s disease by destroying dopaminergic neurons in the substantia nigra of the brain .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine can be synthesized through various methods. One common method involves the reaction of phenylacetone with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-methyl-4-phenylpyridinium, a neurotoxic metabolite.
Reduction: It can be reduced to form this compound hydrochloride.
Substitution: The compound can undergo substitution reactions, where the phenyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: 1-Methyl-4-phenylpyridinium.
Reduction: this compound hydrochloride.
Substitution: Various substituted tetrahydropyridine derivatives.
Applications De Recherche Scientifique
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is used to study the mechanisms of neurodegeneration and Parkinson’s disease.
Medicine: It serves as a model compound to investigate potential treatments for neurodegenerative diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine exerts its effects by crossing the blood-brain barrier and being metabolized into the toxic cation 1-methyl-4-phenylpyridinium by the enzyme monoamine oxidase B in glial cells. This toxic metabolite then destroys dopaminergic neurons in the substantia nigra by interfering with mitochondrial function and causing oxidative stress .
Comparaison Avec Des Composés Similaires
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: A closely related compound with similar neurotoxic properties.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with different pharmacological properties.
Uniqueness: 1-Methyl-2-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific role in neurodegeneration research and its ability to selectively target dopaminergic neurons, making it a valuable tool in studying Parkinson’s disease .
Propriétés
Numéro CAS |
75954-40-4 |
|---|---|
Formule moléculaire |
C12H15N |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-methyl-2-phenyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H15N/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-8,12H,9-10H2,1H3 |
Clé InChI |
AHBLVOFJIJLLPC-UHFFFAOYSA-N |
SMILES canonique |
CN1CC=CCC1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




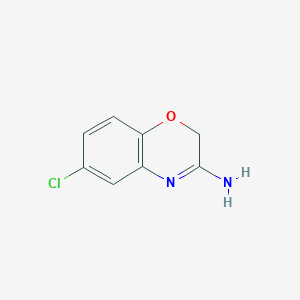
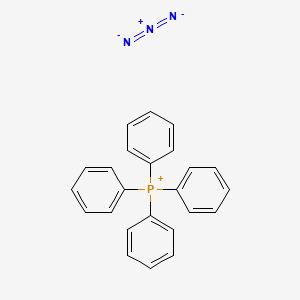
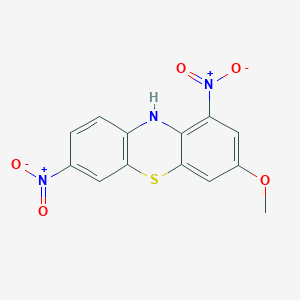
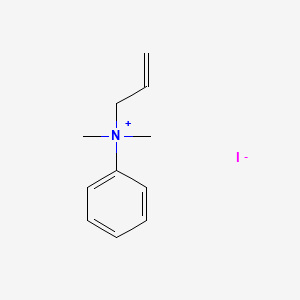
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)

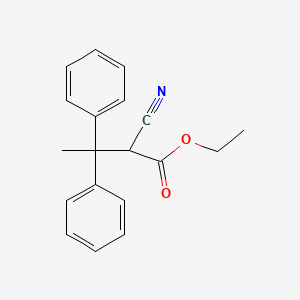
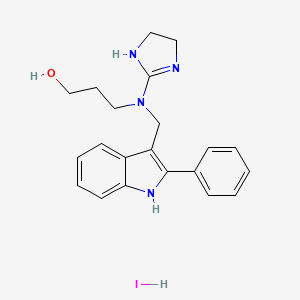
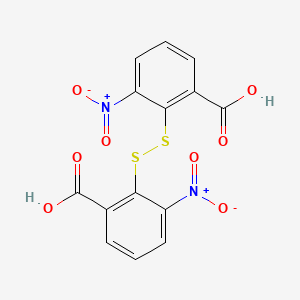
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
